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Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-
Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. The information
presented herein is crucial for the identification, characterization, and quality control of this
bioactive fatty acid, which is a key component of resin glycosides found in various species of
the Convolvulaceae family, such as Ipomoea purga.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (+)-Jalapinolic acid, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This
information is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The 'H and 13C NMR data provide detailed information about the chemical
environment of each proton and carbon atom.

Table 1: *H NMR Spectroscopic Data for (+)-Jalapinolic Acid (as the aglycon of Purgic Acid B)
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity
ppm) (3, Hz)
1
2 2.28 t 7.4
3 1.55 m
10 1.45 m
11 3.58 m
12 1.40 m
15 1.25 brs
16 0.88 t 6.8

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Table 2: 3C NMR Spectroscopic Data for (+)-Jalapinolic Acid (as the aglycon of Purgic Acid

B)
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Atom No. Chemical Shift (6, ppm)
1 177.8
2 34.5
3 25.2
4 29.5
5 29.6
6 29.7
7 294
8 25.8
9 37.8
10 255
11 71.8
12 375
13 25.6
14 31.9
15 22.7
16 14.1

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands in the IR spectrum of (+)-Jalapinolic acid confirm the
presence of a carboxylic acid and a hydroxyl group.

Table 3: IR Spectroscopic Data for (+)-Jalapinolic Acid
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Wavenumber (cm~?)

Functional Group

Description

~3400 (broad) O-H Hydroxyl group stretching
~2920 and ~2850 C-H Alkane stretching

Carboxylic acid carbonyl
~1710 C=0 _

stretching
~1465 C-H Alkane bending
~1280 C-O Carboxylic acid C-O stretching
~940 (broad) O-H Carboxylic acid O-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for (+)-Jalapinolic Acid

mlz Interpretation

272.2351 [M]+, Molecular ion (Calculated for C16H3203)
255 [M-OH]+

254 [M-H20]+

157 Fission at C10-C11

115 Fission at C10-C11

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of

(+)-Jalapinolic acid.

Isolation of (+)-Jalapinolic Acid from Resin Glycosides
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(+)-Jalapinolic acid is typically obtained by the saponification of resin glycosides isolated from
plants of the Convolvulaceae family.

Protocol for Saponification of Resin Glycosides:

o Extraction: The dried and powdered plant material (e.g., roots of Ipomoea purga) is extracted
with a suitable solvent such as chloroform or methanol to obtain the crude resin glycoside
mixture.

e Saponification: The crude resin glycoside extract is refluxed with a 5% aqueous solution of
sodium hydroxide (NaOH) for several hours to hydrolyze the ester and glycosidic linkages.

« Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as
hydrochloric acid (HCI), to a pH of approximately 3. This protonates the carboxylate groups
of the resulting acids.

o Extraction of Aglycons: The acidified aqueous solution is then extracted with an organic
solvent, such as diethyl ether or ethyl acetate. The organic layer contains the free hydroxy
fatty acids (aglycons).

 Purification: The organic extract is washed with water, dried over anhydrous sodium sulfate,
and the solvent is evaporated under reduced pressure. The resulting mixture of aglycons can
be further purified by chromatographic techniques, such as column chromatography on silica
gel, to yield pure (+)-Jalapinolic acid.

Spectroscopic Analysis
2.2.1. NMR Spectroscopy
o Sample Preparation: A few milligrams of the purified (+)-Jalapinolic acid are dissolved in a

deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated methanol
(CDs0D), containing a small amount of tetramethylsilane (TMS) as an internal standard.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).
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o Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional *H and
13C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete
assignment of all proton and carbon signals.

2.2.2. IR Spectroscopy

o Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr)
pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm™1.
2.2.3. Mass Spectrometry
o Sample Preparation: The sample is dissolved in a suitable volatile solvent.

e Instrumentation: Mass spectra can be obtained using various ionization techniques, such as
Electron lonization (El) or Electrospray lonization (ESI), coupled with a mass analyzer (e.qg.,
quadrupole, time-of-flight).

» Data Acquisition: The instrument is calibrated, and the mass spectrum is recorded, showing
the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of (+)-Jalapinolic acid.
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Caption: Workflow for the isolation and spectroscopic analysis of (+)-Jalapinolic acid.
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 To cite this document: BenchChem. [Spectroscopic Profile of (+)-Jalapinolic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239673#spectroscopic-data-of-jalapinolic-acid-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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